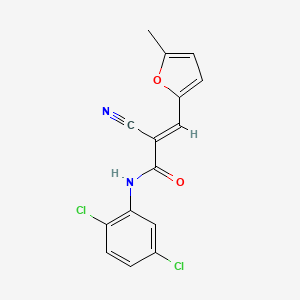![molecular formula C15H24N2O3S B10862584 1-(2,5-Dimethoxyphenyl)-3-[3-(propan-2-yloxy)propyl]thiourea CAS No. 443662-40-6](/img/structure/B10862584.png)
1-(2,5-Dimethoxyphenyl)-3-[3-(propan-2-yloxy)propyl]thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiourea, N-(2,5-dimethoxyphenyl)-N’-[3-(1-methylethoxy)propyl]- is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound, in particular, is characterized by the presence of a thiourea group attached to a 2,5-dimethoxyphenyl ring and a 3-(1-methylethoxy)propyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N-(2,5-dimethoxyphenyl)-N’-[3-(1-methylethoxy)propyl]- typically involves the reaction of 2,5-dimethoxyaniline with an appropriate isothiocyanate. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would include precise control of reaction conditions such as temperature, pressure, and reaction time to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
Thiourea, N-(2,5-dimethoxyphenyl)-N’-[3-(1-methylethoxy)propyl]- can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
科学研究应用
Thiourea, N-(2,5-dimethoxyphenyl)-N’-[3-(1-methylethoxy)propyl]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
作用机制
The mechanism of action of Thiourea, N-(2,5-dimethoxyphenyl)-N’-[3-(1-methylethoxy)propyl]- involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s effects are mediated through its interaction with enzymes, receptors, and other cellular components.
相似化合物的比较
Similar Compounds
- Thiourea, N-phenyl-N’-[3-(1-methylethoxy)propyl]-
- Thiourea, N-(2,5-dimethoxyphenyl)-N’-methyl-
Uniqueness
Thiourea, N-(2,5-dimethoxyphenyl)-N’-[3-(1-methylethoxy)propyl]- is unique due to the presence of both the 2,5-dimethoxyphenyl ring and the 3-(1-methylethoxy)propyl group. These structural features contribute to its distinct chemical and biological properties, setting it apart from other thiourea derivatives.
属性
CAS 编号 |
443662-40-6 |
|---|---|
分子式 |
C15H24N2O3S |
分子量 |
312.4 g/mol |
IUPAC 名称 |
1-(2,5-dimethoxyphenyl)-3-(3-propan-2-yloxypropyl)thiourea |
InChI |
InChI=1S/C15H24N2O3S/c1-11(2)20-9-5-8-16-15(21)17-13-10-12(18-3)6-7-14(13)19-4/h6-7,10-11H,5,8-9H2,1-4H3,(H2,16,17,21) |
InChI 键 |
RGRFNZSSZFQHNH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OCCCNC(=S)NC1=C(C=CC(=C1)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2,3-dihydro-1H-inden-2-yl)-2-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10862502.png)
![[3-(4-chlorophenyl)-5-ethyl-1-methyl-1H-indol-2-yl][4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B10862507.png)
![3-(2-furyl)-N-(4-methylphenyl)-1-oxo-11-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B10862518.png)
![10-{2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethyl}-3,3,11-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10862519.png)
![4-(6-methylpyridin-2-yl)-5,6-dihydro-4H-[1,3]dioxolo[4,5-h]pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B10862529.png)

![3-(4-methylphenyl)-2-(methylsulfanyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B10862539.png)
![Ethyl 4-[(2-chloropropanoyl)amino]-2-thiophenecarboxylate](/img/structure/B10862552.png)
![N-[(3-cyano-1-methyl-1H-indol-2-yl)methyl]-2-(morpholin-4-yl)-N-phenylacetamide](/img/structure/B10862556.png)
![1'-{2-[(3-Chloro-2-methylphenyl)amino]-2-oxoethyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B10862565.png)
![6-chloro-3-{[5-cyclopropyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-phenylquinolin-2(1H)-one](/img/structure/B10862574.png)
![2-[(3-ethoxypropyl)amino]-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B10862586.png)
![2-(1,3-benzothiazol-2-yl)-4-methyl-3-oxo-5-(pyridin-3-ylmethyl)pyrazolo[4,3-c]pyridin-6-olate](/img/structure/B10862587.png)
![[11-(2-chlorophenyl)-3-(4-fluorophenyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl](thiophen-2-yl)methanone](/img/structure/B10862589.png)
